6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXKUIREFEJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 6-Methyl-1H-pyrrolo[3,2-b]pyridine
One of the straightforward approaches to prepare 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine involves direct nitration of 6-methyl-1H-pyrrolo[3,2-b]pyridine. This method selectively introduces the nitro group at the 3-position of the fused ring system due to the electronic directing effects of the methyl substituent and the heterocyclic nitrogen atoms. The nitration is typically performed under controlled acidic conditions using nitrating agents such as nitric acid or mixed acid systems to avoid over-nitration or ring degradation.
Synthesis via Substituted Pyridine Precursors and Malonate Esters
An alternative and widely documented synthetic route involves the use of substituted pyridine derivatives, such as 2-chloro-5-methyl-3-nitro-pyridine, which undergo nucleophilic substitution and condensation reactions with malonate esters to build the pyrrolo[3,2-b]pyridine core.
Preparation of 2-chloro-5-methyl-3-nitro-pyridine by nitration of 2-chloro-5-methylpyridine or procurement from commercial suppliers.
Reaction of diethyl malonate with sodium hydride in dry 1,2-dimethoxyethane to form the malonate anion.
Addition of 2-chloro-5-methyl-3-nitro-pyridine to the malonate anion solution, followed by stirring at room temperature for extended periods (e.g., 18 hours).
Acidification and extraction steps to isolate the intermediate.
Cyclization and further functional group transformations yield the target this compound.
This method benefits from the availability of substituted pyridine precursors and allows for structural modifications at various stages.
| Step | Reagents/Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 2-Chloro-5-methyl-3-nitro-pyridine (50 g, 0.29 mol) | Starting substituted pyridine | Commercially available or synthesized by nitration |
| 2 | Diethyl malonate (72 g, 0.436 mol), NaH (23 g, 0.58 mol), dry DME solvent | Formation of malonate anion by reaction with NaH | Generates nucleophilic species for substitution |
| 3 | Addition of 2-chloro-5-methyl-3-nitro-pyridine to malonate anion | Nucleophilic aromatic substitution | Formation of 2-(5-methyl-3-nitro-pyridin-2-yl)-malonic acid diethyl ester |
| 4 | Acidification with 6N HCl to pH 3 | Work-up step | Extraction of organic phase |
| 5 | Cyclization and purification | Intramolecular condensation to form pyrrolo[3,2-b]pyridine ring | Yields this compound |
This approach is supported by patent literature and peer-reviewed studies that emphasize the use of substituted pyridines and malonate chemistry to access nitro-substituted pyrrolo-pyridine derivatives efficiently.
Research also indicates preparation of related compounds such as 6-methyl-1H-pyrrolo[3,2-b]pyridine and 3-nitro-1H-pyrrolo[3,2-b]pyridine through similar synthetic strategies, allowing comparative study of substitution effects on reactivity and biological activity.
A notable synthetic method involves:
Knoevenagel condensation to introduce carboxylic acid groups on N-protected pyrrole derivatives.
Conversion of carboxylic acids to azides followed by Curtius rearrangement to form azaindole-type structures related to pyrrolo[3,2-b]pyridines.
These methods, while more complex, provide routes to functionalized pyrrolo-pyridine derivatives for advanced applications and enzyme substrate studies.
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nitration | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | HNO3, H2SO4 or mixed acids | Electrophilic aromatic substitution | Simple, direct | Requires careful control to avoid over-nitration |
| Malonate Condensation | 2-Chloro-5-methyl-3-nitro-pyridine | Diethyl malonate, NaH, DME | Nucleophilic aromatic substitution and cyclization | High regioselectivity, versatile | Multi-step, requires handling of strong base |
| Knoevenagel + Curtius Rearrangement | N-protected 2-substituted pyrrole | Aldehydes, azide reagents, heat | Condensation, rearrangement | Access to diverse derivatives | More complex, multi-step synthesis |
The preparation of this compound is well-established through multiple synthetic routes. The most prominent methods include direct nitration of methyl-substituted pyrrolo-pyridine and construction from substituted nitro-pyridine precursors via malonate chemistry. These routes provide efficient access to the compound with potential for further functionalization. Advanced synthetic techniques involving Knoevenagel condensation and Curtius rearrangement also enable the synthesis of related azaindole derivatives, expanding the chemical space for research and application.
The choice of method depends on the desired scale, purity, and downstream applications, with each approach offering distinct advantages in terms of selectivity, yield, and structural versatility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrrolo[3,2-b]pyridine derivatives, including 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, in targeting various cancer types. These compounds are being investigated for their ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. For instance, certain derivatives have shown promising inhibitory activity against FGFRs and have induced apoptosis in breast cancer cell lines, suggesting their potential as anticancer agents .
Antidiabetic Properties
Compounds within the pyrrolo[3,2-b]pyridine class have been evaluated for their effects on glucose metabolism. Studies indicate that these compounds can enhance insulin sensitivity and may be beneficial in managing conditions such as type 2 diabetes. The mechanism involves the inhibition of aldose reductase, an enzyme linked to diabetic complications .
Antimicrobial Activity
This compound has been explored for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and antifungal effects against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Studies have also suggested that pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter activity could be leveraged in therapies for conditions like Alzheimer's disease .
Precursor in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The biological activity of 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Nitro Group: The electron-withdrawing nitro group at position 3 increases electrophilicity, facilitating reduction to amines (e.g., hydrogenation to 3-amino derivatives) . Methyl Group: The electron-donating methyl group at position 6 enhances steric bulk and may improve metabolic stability in drug candidates .
Spectroscopic Properties :
- NMR Shifts : Nitro-substituted pyrrolopyridines exhibit downfield shifts for aromatic protons (δ 8.5–9.2 ppm in DMSO-d₆) due to nitro-induced deshielding . For example, 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine shows a singlet at δ 9.19 ppm (HetH) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at 315.1237 for N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) .
Stability and Solubility: Nitro derivatives are generally less stable than their amino counterparts due to nitro group lability under reducing conditions . Methyl substitution (e.g., 6-methyl-1H-pyrrolo[3,2-b]pyridine) improves solubility in dichloromethane and ethyl acetate .
Biological Activity
6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.
Chemical Structure
The compound belongs to the pyrrolo[3,2-b]pyridine family, characterized by a fused pyrrole and pyridine ring system. Its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 15 µg/mL |
Research indicates that derivatives of this compound can inhibit the growth of these pathogens effectively, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies demonstrated its capacity to induce apoptosis in various cancer cell lines. Notably:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: Ranged from 5 to 15 µM across different cell lines.
The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress in neuronal cells:
- Model Used: Neuro2a mouse neuroblastoma cells.
- Results: The compound reduced oxidative stress markers by approximately 30% at concentrations of 10 µM.
This suggests its potential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various pyrrolo derivatives, this compound was found to significantly inhibit the growth of multidrug-resistant Staphylococcus aureus. The study highlighted its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor size by up to 50% compared to control groups after three weeks of treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via cyclization or condensation reactions. A common approach involves nitration of a pre-functionalized pyrrolo[3,2-b]pyridine scaffold. For example, nitration of 6-methyl-1H-pyrrolo[3,2-b]pyridine using HNO₃/H₂SO₄ at 0°C yields the nitro derivative. Optimization includes controlling stoichiometry (e.g., 1.2 eq. HNO₃) and reaction time (30 minutes) to minimize byproducts . Alternative routes employ Pd-catalyzed cross-coupling for regioselective functionalization .
Q. How is the structure of this compound validated experimentally?
- Methodology : Structural confirmation relies on ¹H/¹³C NMR and HRMS . For instance:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.23–8.39 ppm) and NH resonance (~11.8 ppm) confirm the fused pyrrole-pyridine system .
- HRMS : Calculated [M+H]⁺ for C₈H₈N₃O₂ is 178.0612; observed deviations <2 ppm validate purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screening in kinase inhibition assays (e.g., CDK4/6, VEGFR) reveals moderate activity (IC₅₀ ~1–10 µM). In vitro cytotoxicity studies against cancer cell lines (e.g., HeLa) show dose-dependent growth inhibition. Activity is attributed to the electron-withdrawing nitro group enhancing target binding .
Advanced Research Questions
Q. How can contradictory yield data in nitration reactions be resolved?
- Case Study : Nitration of 6-methyl derivatives yields 29%–43% depending on conditions . Lower yields (29%) occur with excess HNO₃ (1.5 eq.) due to over-nitration, while controlled addition (1.2 eq.) at 0°C improves selectivity. Kinetic monitoring via TLC and quenching with ice-water minimizes decomposition .
Q. What strategies enhance regioselectivity in functionalizing the pyrrolo[3,2-b]pyridine core?
- Methodology :
- Directed metallation : Use of LiTMP at −78°C directs substitution to the C3 position .
- Protection/deprotection : Temporary NH protection (e.g., Boc) prevents unwanted side reactions during nitration .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids enable C6 modifications while preserving the nitro group .
Q. What mechanistic insights explain its kinase inhibitory activity?
- Methodology : Molecular docking studies (PDB: 4BCF) suggest the nitro group forms hydrogen bonds with kinase hinge regions (e.g., CDK2’s Glu81). Structure-activity relationship (SAR) data show that replacing the nitro group with cyano or trifluoromethyl reduces potency by 5–10×, highlighting its role in binding .
Q. How do structural modifications impact solubility and bioavailability?
- Methodology :
- LogP analysis : The nitro group increases hydrophobicity (calculated LogP = 1.8), limiting aqueous solubility. Introducing polar groups (e.g., -OH at C5) via post-functionalization improves solubility by 3× .
- Prodrug strategies : Esterification of the NH group enhances membrane permeability, with in vivo studies showing 2× higher plasma exposure .
Q. How can conflicting NMR data for analogous compounds guide structural assignments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
